1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. The reaction conditions typically involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in solvents such as water or t-BuOH . The process may also involve the use of sodium alkoxide solutions as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidants like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur at various positions on the heterocyclic ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) with Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or alkylating agents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of kinase activity or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
- Pyrrolopyrazine derivatives
- 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Uniqueness
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of a cyclopenta[c]pyridazin ring with a piperidine-3-carboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c22-18-8-6-15(7-9-18)10-11-23-21(27)17-4-2-12-26(14-17)20-13-16-3-1-5-19(16)24-25-20/h6-9,13,17H,1-5,10-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGFCBDUQJMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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